cis-Tert-butyl 3-iodocyclobutylcarbamate

Description

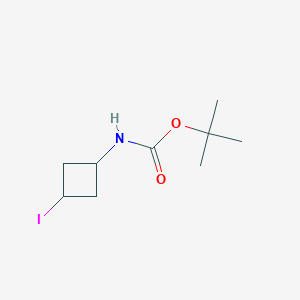

cis-tert-Butyl 3-iodocyclobutylcarbamate (CAS: 1389264-12-3) is a cyclobutane-derived carbamate featuring a tert-butyl carbamate group and an iodine substituent in a cis-configuration. Its molecular formula is C₉H₁₆INO₂, with a molecular weight of 297.13 g/mol . This compound is classified as a pharmaceutical intermediate and is critical in synthesizing PROTACs (PROteolysis-TArgeting Chimeras) due to its role as a building block for protein degraders . Key physical properties include a predicted density of 1.55 g/cm³ and a boiling point of 328.7°C . It is commercially available with a purity of ≥97% and is typically stored at room temperature in dry, ventilated conditions .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-iodocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEFFDGFPRWHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001163651 | |

| Record name | Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389264-19-0, 1824239-57-7 | |

| Record name | Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-iodocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate involves several steps. One common method includes the iodination of a cyclobutylcarbamate precursor. The reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

cis-Tert-butyl 3-iodocyclobutylcarbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide under appropriate conditions.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different products.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize the compound, leading to the formation of different oxidation products.

Scientific Research Applications

cis-Tert-butyl 3-iodocyclobutylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of various chemical products and materials.

Biological Activity

cis-Tert-butyl 3-iodocyclobutylcarbamate is an organic compound with the molecular formula and a molecular weight of 297.14 g/mol. It is primarily recognized for its potential biological activity and applications in medicinal chemistry. This compound serves as a building block in organic synthesis and has been investigated for its interactions with biomolecules, making it valuable in drug development and other scientific research areas.

The biological activity of this compound is attributed to several key features:

- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's reactivity and binding properties.

- Carbamate Group Interaction : The carbamate moiety may interact with enzymes or receptors, potentially modulating their activity.

- Structural Rigidity : The cyclobutyl ring provides a unique conformation that can influence interactions with biological targets.

Research Findings

Recent studies have shown that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial effects, which are being explored further in laboratory settings.

- Enzyme Inhibition : Research indicates potential inhibition of specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted by researchers at a pharmaceutical lab tested the compound against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antibiotic agent.

-

Enzyme Interaction Analysis :

- Another study focused on the interaction of the compound with acetylcholinesterase (AChE). The results showed that this compound could inhibit AChE activity, which is crucial for developing treatments for Alzheimer's disease.

| Study | Target | Findings |

|---|---|---|

| Antimicrobial Activity | Bacterial Strains | Significant inhibitory effect on Gram-positive bacteria |

| Enzyme Interaction | Acetylcholinesterase | Inhibition of AChE activity suggests potential for Alzheimer's treatment |

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Halogen Substitution | Biological Activity |

|---|---|---|

| This compound | Iodine | Antimicrobial, Enzyme inhibition |

| tert-Butyl 3-chlorocyclobutylcarbamate | Chlorine | Limited data on biological activity |

| tert-Butyl 3-bromocyclobutylcarbamate | Bromine | Similar reactivity; less studied |

Unique Properties

The presence of iodine in this compound imparts distinct chemical behaviors compared to its halogenated analogs. The larger size and polarizability of iodine contribute to its unique reactivity and interactions with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of cis-tert-butyl 3-iodocyclobutylcarbamate is highlighted through comparisons with analogous cyclobutane and piperidine derivatives. Below is a detailed analysis:

Structural Analogues

tert-Butyl (3-aminocyclobutyl)carbamate (CAS: 1090904-48-5) Molecular Formula: C₉H₁₈N₂O₂ Key Feature: Substitution of iodine with an amino group (-NH₂). Applications: Used in peptide coupling and as a precursor for bioactive molecules. The amino group enhances nucleophilicity but reduces stability compared to the iodo derivative . Reactivity: More reactive in amide bond formation but less suited for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the absence of a halogen leaving group .

cis-tert-Butyl 3-hydroxycyclobutylcarbamate (CAS: 389890-43-1) Molecular Formula: C₉H₁₇NO₃ Key Feature: Hydroxyl (-OH) substituent instead of iodine. Applications: Utilized in oxidation reactions or as a polar intermediate. Lacks the steric bulk and leaving-group capability of iodine, limiting its utility in metal-catalyzed reactions .

tert-Butyl cyclobutylcarbamate (CAS: 56700-66-4) Molecular Formula: C₉H₁₇NO₂ Key Feature: No substituents on the cyclobutane ring. Applications: Simpler structure used in foundational organic synthesis.

Piperidine Analogues

cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 955028-75-8) Molecular Formula: C₁₁H₂₁NO₃ Key Feature: Piperidine ring with hydroxyl and methyl substituents. Applications: The six-membered ring provides conformational flexibility, making it suitable for targeting neurological receptors. Differs significantly from the rigid cyclobutane scaffold in steric and electronic properties .

Functional Group Comparison

| Compound | Substituent | Molecular Weight (g/mol) | Key Reactivity | Primary Applications |

|---|---|---|---|---|

| This compound | Iodine | 297.13 | Halogen-based cross-coupling | PROTACs, pharmaceutical intermediates |

| tert-Butyl (3-aminocyclobutyl)carbamate | Amino | 186.25 | Nucleophilic substitution | Peptide synthesis |

| cis-tert-Butyl 3-hydroxycyclobutylcarbamate | Hydroxyl | 187.24 | Oxidation, hydrogen bonding | Polar intermediates |

| tert-Butyl cyclobutylcarbamate | None | 183.24 | Base structure for derivatization | Foundational synthesis |

Data Tables

Table 1: Physicochemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | 1389264-12-3 | C₉H₁₆INO₂ | 297.13 | 1.55 |

| cis-tert-Butyl 3-hydroxycyclobutylcarbamate | 389890-43-1 | C₉H₁₇NO₃ | 187.24 | 1.25 (predicted) |

| tert-Butyl cyclobutylcarbamate | 56700-66-4 | C₉H₁₇NO₂ | 183.24 | 1.10 (estimated) |

Table 2: Hazard Comparison

| Compound | Acute Toxicity | Skin/Irritation | Environmental Impact |

|---|---|---|---|

| This compound | H302, H335 | H315, H319 | Not classified |

| tert-Butyl (3-aminocyclobutyl)carbamate | H302 | H315, H319 | Low |

| cis-tert-Butyl 3-hydroxycyclobutylcarbamate | Not reported | Not reported | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.